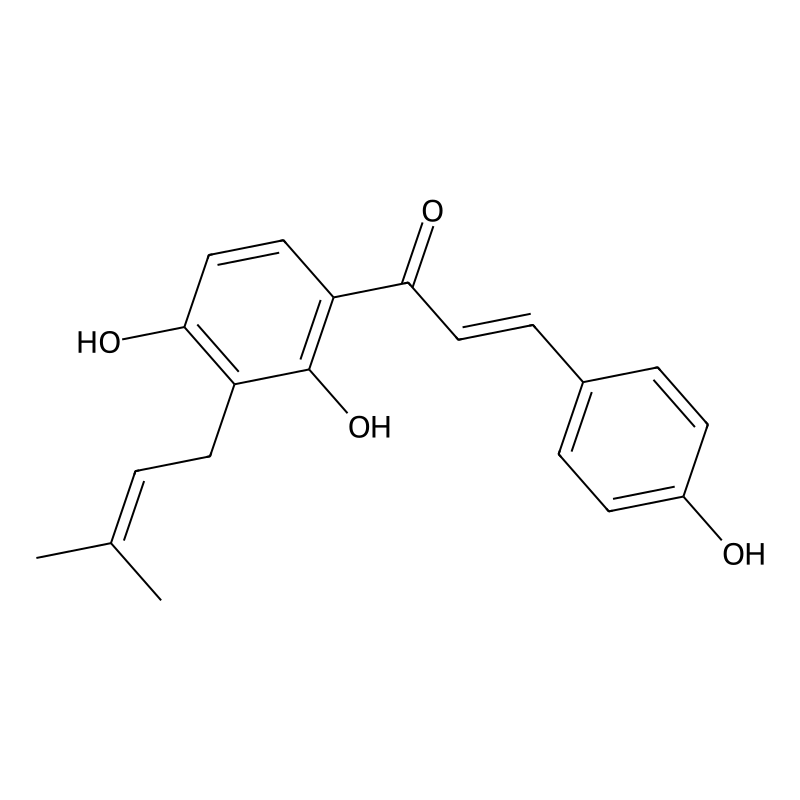

Isobavachalcone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Isobavachalcone plant sources Psoralea corylifolia

Isobavachalcone: Source and Chemical Profile

This compound (IBC) is a prenylated chalcone, a class of flavonoids known for enhanced biological activity and bioavailability due to the lipophilic prenyl side-chain [1]. It is primarily isolated from the seeds of *Psoralea corylifolia* L. (commonly known as Babchi or Buguzhi), a plant used extensively in Traditional Chinese Medicine (TCM) and Ayurveda [2] [1] [3].

Psoralea corylifolia' mature fruit, referred to as Psoraleae Fructus in TCM, contains a diverse array of over 163 identified chemical compounds [4]. The table below summarizes IBC and other key bioactive compounds in the plant [5] [6] [4].

| Compound Name | Class | Key Pharmacological Activities |

|---|---|---|

| This compound | Flavonoid (Prenylated chalcone) | Anticancer, antibacterial, antiviral, anti-inflammatory, ACAT inhibition [2] [1] [7]. |

| Bakuchiol | Monoterpene phenol | Estrogenic, cardioprotective, antioxidant, skincare (anti-aging) [5] [4] [8]. |

| Psoralen | Coumarin | Photosensitizing (used in vitiligo treatment), potential hepatotoxicity [6] [4]. |

| Isopsoralen | Coumarin | Similar to psoralen, estrogenic, anti-osteoporosis [4] [9]. |

| Bavachin | Flavonoid | ACAT inhibition, estrogenic [8] [7]. |

Pharmacological Mechanisms and Key Experimental Data

This compound exhibits a wide range of biological activities. The table below summarizes quantitative data and mechanistic insights from key cellular and biochemical studies.

| Pharmacological Activity | Experimental Model/Assay | Key Findings | Mechanistic Insights |

|---|---|---|---|

| Anticancer | Human colorectal cancer (CRC) cell lines (Cell viability, colony formation, apoptosis assays) [2]. | Inhibited cell proliferation & induced apoptosis in a dose- and time-dependent manner [2]. | Downregulated Wnt/β-catenin signaling by inhibiting the AKT/GSK-3β pathway; altered Bax/Bcl-2 ratio, increased cleaved caspase-3 & PARP [2]. |

| ACAT Inhibition | In vitro ACAT enzyme assay using rat liver microsomes; HepG2 cells [7]. | IC₅₀ = 48.0 μM; decreased cholesteryl ester formation in HepG2 cells [7]. | Acts as a non-competitive inhibitor of ACAT, an enzyme key to cholesterol esterification [7]. |

| Antioxidant | In vitro assays (DPPH, ABTS, FRAP, ORAC) on P. corylifolia extract [9]. | Methanolic extract showed significant radical scavenging capacity and high phenolic content [9]. | Network pharmacology suggests IBC and other compounds may target oxidative stress pathways (HIF-1, AMPK, AGE-RAGE) and key genes like TDP1 and APEX1 [9]. |

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are summaries of core experimental methodologies.

1. Cell Viability and Proliferation Assay (CCK-8)

- Purpose: To determine the inhibitory effect of IBC on cancer cell growth [2].

- Procedure:

- Seed colorectal cancer cells (e.g., HCT116, SW480) in 96-well plates.

- After cell adherence, treat with a gradient of IBC concentrations for 24, 48, or 72 hours.

- Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

- Measure the absorbance at 450 nm using a microplate reader.

- Calculate cell viability percentage and the half-maximal inhibitory concentration (IC₅₀).

2. Apoptosis Analysis by Flow Cytometry

- Purpose: To quantify apoptotic cells after IBC treatment [2].

- Procedure:

- Harvest IBC-treated and control cells (both adherent and floating).

- Wash cells with cold PBS and resuspend in Annexin V binding buffer.

- Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes in the dark.

- Analyze stained cells by flow cytometry within 1 hour.

- distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.

3. ACAT Enzyme Inhibition Assay

- Purpose: To evaluate the inhibitory effect of IBC on ACAT activity [7].

- Procedure:

- Prepare rat liver microsomes containing ACAT.

- In a reaction mixture, combine microsomes, an ACAT co-factor, cholesterol, and the test compound (IBC).

- Initiate the reaction by adding ¹⁴C-oleoyl-CoA.

- After incubation, terminate the reaction and extract the cholesteryl esters.

- Measure the radioactivity of the synthesized cholesteryl [¹⁴C]oleate using a liquid scintillation counter.

- Calculate the percentage inhibition and IC₅₀ value.

Research Workflows and Pathways

The anticancer mechanism of IBC and its biosynthesis pathway can be visualized as follows.

Diagram 1: Proposed molecular mechanism for IBC-induced apoptosis in colorectal cancer cells, involving inhibition of the AKT/GSK-3β/β-catenin pathway and activation of mitochondrial apoptosis [2].

Diagram 2: Biosynthetic pathway of this compound in plants, highlighting key enzymes. Metabolic engineering in tobacco uses CHS, CHR, and prenyltransferases [1].

Research Challenges and Future Perspectives

- Supply and Biosynthesis: IBC is present in low concentrations in P. corylifolia seeds [1]. Heterologous biosynthesis in engineered tobacco plants has been achieved but yields remain low (0.56 μg/g dry weight) [1], presenting a major challenge for large-scale application.

- Hepatotoxicity Concerns: Psoralea corylifolia supplements are associated with a risk of herb-induced liver injury (cholestatic hepatitis) [6]. This is primarily attributed to coumarins like psoralen and isopsoralen [4] [10], indicating a crucial area for future research into the safety profile of isolated IBC.

- Pharmacokinetics and Metabolism: A study in mice identified 104 metabolites from a P. corylifolia decoction [10]. IBC undergoes phase I and II metabolism, including oxidation, reduction, glucuronidation, and sulfation [10], which must be characterized to understand its in vivo efficacy and toxicity.

References

- 1. Heterologous biosynthesis of this compound in tobacco ... [frontiersin.org]

- 2. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Psoralea corylifolia L. (Babchi): A Comprehensive Review ... [jddtonline.info]

- 4. Psoralea corylifolia L.: a comprehensive review of its botany ... [cmjournal.biomedcentral.com]

- 5. A review of Psoralea corylifolia L.: a valuable plant with ... [frontiersin.org]

- 6. Psoralea corylifolia [en.wikipedia.org]

- 7. Bavachin and this compound, acyl-coenzyme A: cholesterol acyltransferase inhibitors from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estrogenic activities of Psoralea corylifolia L. seed extracts and main constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Integrative metabolomics and system pharmacology reveal ... [nature.com]

- 10. Systematic characterization of the prototypes and ... [sciencedirect.com]

Traditional Sources and Modern Availability

IBC is widely derived from several medicinal plants, primarily from the Fabaceae and Moraceae families [1] [2].

| Source Plant Family | Common Source Plants |

|---|---|

| Fabaceae | Psoralea corylifolia (Bu Gu Zhi), Glycyrrhiza uralensis, Sophora flavescens [2] [3] |

| Moraceae | Dorstenia species, Artocarpus lowii [1] [2] |

The seeds of Psoralea corylifolia L. (known as Bu Gu Zhi in Traditional Chinese Medicine) are a particularly rich source and have been used for centuries for tonifying the kidney, supporting Yang, and treating conditions like osteoporosis, skin diseases, and leprosy [2]. IBC can be obtained through direct plant extraction, chemical synthesis, or heterologous biosynthesis in engineered organisms like tobacco (Nicotiana tabacum) [1] [3].

Pharmacological Activities and Mechanisms

Extensive research has revealed IBC's multi-targeted pharmacological profile. The table below summarizes its core activities and underlying molecular mechanisms.

| Pharmacological Activity | Observed Effects & Molecular Mechanisms |

|---|---|

| Anti-cancer | Induces apoptosis in various cancer cells (e.g., leukemia, colorectal, tongue squamous cell carcinoma) via ROS generation, inactivation of AKT and ERK pathways, upregulation of pro-apoptotic Bax, downregulation of anti-apoptotic Bcl-2, and caspase-3 activation. Inhibits invasion and metastasis by downregulating MMP-2 and MMP-9 [1] [2] [4]. |

| Anti-microbial | Effective against Gram-positive bacteria (e.g., S. aureus, MRSA) and some Gram-negative strains. Mechanisms include bacterial membrane depolarization, disruption of membrane integrity, and inhibition of ATP synthesis [5] [6] [7]. |

| Anti-inflammatory & Neuroprotective | Inhibits NF-κB pathway and activates NRF2/HO-1 pathway. In Alzheimer's disease models, induces AMPK-mediated autophagy in astrocytes, promoting clearance of amyloid-beta (Aβ) plaques and suppressing NLRP3 inflammasome activity, leading to reduced neuroinflammation and improved cognitive function [1] [8]. |

| Anti-parasitic | Shows potent activity against parasitic ciliates (e.g., Tetrahymena thermophila) by inducing oxidative stress (elevating ROS), depleting antioxidants (GSH), inhibiting ATPase activity, causing membrane damage, and leading to necrotic cell death [5]. |

The following diagram illustrates the interconnected signaling pathways through which IBC exerts its anti-cancer, anti-inflammatory, and anti-parasitic effects.

Isobavachalcone's core molecular mechanisms involve targeting critical pathways in cancer, neuroinflammation, and parasitic infections.

Experimental Protocols for Key Assays

For researchers aiming to validate IBC's activity, here are detailed methodologies for critical assays based on recent literature.

1. Anti-Ciliate Activity and Mechanism Assay [5] This protocol uses Tetrahymena thermophila as a model organism for parasitic ciliates.

- Culture Conditions: Grow T. thermophila in proteose peptone-yeast extract medium axenically at 28°C.

- IC₅₀ Determination: Treat log-phase cells with a gradient of IBC concentrations (e.g., 0.5-7.0 mg/L) for 12 hours. Calculate IC₅₀ using regression analysis.

- Biochemical Assays:

- ROS Measurement: Incubate cells with 10 μM H₂DCFDA for 30 min and analyze fluorescence.

- Antioxidant Enzyme Activity: Use commercial kits to measure Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) activity.

- ATPase Activity & LDH Leakage: Assess using respective assay kits to evaluate membrane integrity and function.

- Cell Death Analysis: Use Acridine Orange/Ethidium Bromide (AO/EB) staining followed by fluorescence microscopy to differentiate between apoptotic and necrotic cells.

- Morphological Analysis: Use Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe membrane and cellular ultrastructure damage.

2. Anti-Alzheimer's Activity in Astrocytes [8] This protocol investigates IBC's effect on autophagy and neuroinflammation.

- Cell Model: Isolate and culture primary astrocytes from C57BL/6J mouse pups.

- Treatment:

- For autophagy induction: Treat astrocytes with IBC (e.g., 5, 10 μM) or rapamycin (positive control) for 24 hours.

- For NLRP3 inflammasome inhibition: Prime cells with LPS (1 μg/mL, 4h), then treat with IBC or MCC950 (NLRP3 inhibitor) for 1h, followed by ATP (5 mM, 30 min) stimulation.

- Protein Analysis:

- Perform Western Blotting to analyze key proteins: p-AMPK, LC3B-II (autophagy marker), SQSTM1/p62 (autophagy substrate), NLRP3, Pro-CASP1, Cleaved CASP1.

- Measure cytokine secretion (IL-1β, IL-18) in the supernatant by ELISA.

- Mechanistic Validation: Use specific inhibitors (e.g., AMPK inhibitor) or genetic knockdown (siRNA) to confirm the involvement of the AMPK-autophagy pathway.

3. In Vivo Alzheimer's Disease Model [8]

- Animal Model: Use 5x-FAD transgenic mice modeling Alzheimer's pathology.

- Dosing: Administer IBC (e.g., 25 and 50 mg/kg) for two months.

- Behavioral Tests:

- Radial Arm Maze: Assess spatial learning and working memory.

- Open Field Test: Evaluate locomotor activity and anxiety.

- Rotarod Test: Measure motor coordination and balance.

- Post-mortem Analysis: Analyze brain tissues for Aβ levels (ELISA), autophagic markers, and neuroinflammation markers (Western Blot, immunohistochemistry).

Pharmacokinetics and Toxicity Profile

A critical consideration for drug development is IBC's pharmacokinetic and toxicity profile [1] [9].

- Pharmacokinetics: IBC has relatively low oral bioavailability. It can be detected in various organs, including the brain, indicating its ability to cross the blood-brain barrier, which is crucial for its neuroprotective effects. Its metabolism has been studied in rat liver microsomes and involves processes like glucuronidation and sulfation [1] [2].

- Toxicity: The most noted concern is hepatotoxicity (liver toxicity), which may lead to potential drug interactions. This underscores the necessity for careful toxicological evaluation in future studies [1].

Conclusion and Future Perspectives

This compound presents a compelling multi-targeted natural product scaffold for drug development, particularly in oncology, neurodegenerative diseases, and infectious diseases. Its key advantages include:

- Broad-spectrum activity against multiple disease-associated pathways.

- Ability to penetrate the blood-brain-barrier, making it suitable for CNS drug development.

- A defined chemical scaffold amenable to semi-synthesis to create derivatives with improved potency and properties [6] [7].

The primary challenges moving forward are overcoming its low oral bioavailability and fully understanding its hepatotoxicity potential. Future research should focus on:

- Designing novel formulations or synthetic derivatives to enhance its pharmacokinetic profile.

- Conducting more comprehensive in vivo safety and toxicology studies.

- Exploring its synergistic effects in combination with existing therapeutics.

References

- 1. : A comprehensive review of its plant sources... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological review of this compound, a naturally ... [sciencedirect.com]

- 3. Heterologous biosynthesis of this compound in tobacco ... [frontiersin.org]

- 4. This compound inhibits the proliferation and invasion of ... [spandidos-publications.com]

- 5. Inhibitory effects of this compound against Tetrahymena ... [sciencedirect.com]

- 6. Antibacterial activity of structurally diverse natural prenylated ... [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of structurally diverse natural ... [pubs.rsc.org]

- 8. This compound ameliorates Alzheimer disease pathology ... [frontiersin.org]

- 9. Pharmacological review of this compound, a naturally ... [pubmed.ncbi.nlm.nih.gov]

Isobavachalcone minimum inhibitory concentration MIC determination

Isobavachalcone MIC Data Against Microbial Pathogens

The table below summarizes the reported MIC values of this compound against various bacterial and fungal pathogens from recent studies.

| Pathogen | MIC Range | Test Method & Conditions | Citation |

|---|---|---|---|

| Enterococcus faecalis (220 clinical isolates) | 6.25 - 12.5 µM | Broth microdilution in CAMHB; 37°C, 24h incubation. | [1] |

| Staphylococcus aureus ATCC 29213 | 5.0 µM | Broth microdilution. | [2] |

| Cryptococcus neoformans | 0.5 - 1 µg/mL | Broth microdilution in RPMI-1640; 30°C, 24h incubation with shaking at 150 rpm. | [3] |

| Cryptococcus neoformans H99 | 4 µg/mL (in combination with AmB) | Broth microdilution per CLSI M27-A3; 30°C, 24h. IBC (4 µg/mL) lowered AmB MIC from 1 µg/mL to 0.25 µg/mL. | [4] |

Detailed Experimental Protocols

Broth Microdilution for MIC Determination

This is a standard CLSI-referenced method used for both antifungal [4] and antibacterial [1] testing of IBC.

- Principle: A standardized microbial inoculum is incubated in a liquid medium with serial dilutions of IBC. The MIC is the lowest concentration that visually inhibits growth.

- Materials & Reagents:

- This compound (IBC): Prepare a stock solution in DMSO (e.g., 1000x the expected MIC). Aliquot and store at -80°C [4].

- Test Strains: Freshly sub-cultured clinical or reference strains (e.g., C. neoformans H99, E. faecalis ATCC 29212).

- Culture Media:

- Equipment: 96-well flat-bottom microtiter plates, sterile pipettes, incubator, spectrophotometer.

- Procedure:

- Prepare IBC Dilutions: Thaw the IBC stock solution and prepare two-fold serial dilutions in the appropriate liquid medium (RPMI-1640 or CAMHB) in the 96-well plate.

- Prepare Inoculum:

- Grow the test strain overnight in a suitable broth (e.g., YPD for yeast, TSB for bacteria).

- Adjust the cell suspension to a density of 1-5 x 10³ CFU/mL for fungi [4] or 5 x 10⁵ CFU/mL for bacteria in the test medium.

- Inoculate Plate: Add 100 µL of the standardized microbial inoculum to each well containing 100 µL of the diluted IBC. Include growth control (inoculum without IBC) and sterility control (medium only) wells.

- Incubate: Incubate the plate under optimal conditions for the pathogen:

- Determine MIC:

- After incubation, measure the optical density (OD) at 600 nm or perform visual inspection.

- The MIC is defined as the lowest concentration of IBC at which no visible microbial growth is observed [4].

Time-Kill Curve Assay

This assay determines the rate and extent of the bactericidal/fungicidal activity of IBC over time [4] [1].

- Principle: Microbial cells are exposed to IBC at various multiples of the MIC, and viable cell counts are determined at regular intervals to plot a time-kill curve.

- Procedure:

- Prepare a microbial suspension of approximately 1 x 10⁵ CFU/mL in a culture flask containing fresh medium.

- Add IBC to achieve target concentrations (e.g., 1x, 2x, 4x MIC). Include a control flask without IBC.

- Incubate the flasks at the optimal temperature with shaking.

- At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw 10 µL samples.

- Perform serial 10-fold dilutions of each sample in sterile medium.

- Spot 5 µL of each dilution onto agar plates and incubate for 24-48 hours.

- Count the colony-forming units (CFU) and plot log₁₀ CFU/mL versus time to generate the kill curves [4].

Experimental Workflow for IBC MIC Determination

The diagram below outlines the key stages of a comprehensive MIC determination and follow-up study for this compound.

Additional Methodological Notes

- Synergy Testing (FICI): To test IBC in combination with other drugs (e.g., Amphotericin B), prepare checkerboard microdilutions and calculate the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤0.5 indicates synergy [4].

- Biofilm Assays:

- Inhibition: Add sub-MIC IBC during biofilm formation.

- Eradication: Add IBC (e.g., 8x MIC) to pre-formed, mature biofilms.

- Quantify biomass using crystal violet staining [1].

- Cytotoxicity Assessment: For therapeutic potential, evaluate cytotoxicity on mammalian cell lines (e.g., murine RAW 264.7 macrophages) using MTS or MTT assays to calculate a selectivity index [2] [5].

Key Considerations for Researchers

- Solvent Control: Always include a DMSO control well at the same concentration used in the highest IBC test well to rule out solvent toxicity.

- Strain Variability: MIC values can vary between strains and species. It is crucial to use standardized reference strains for initial validation and include a sufficient number of clinical isolates for a comprehensive activity profile [1].

- Data Reproducibility: All experiments, particularly MIC determinations, should be performed in at least biological triplicate to ensure result reliability.

References

- 1. In vitro antibacterial and antibiofilm activities of ... [bmcmicrobiol.biomedcentral.com]

- 2. Antibacterial activity of structurally diverse natural ... [sciencedirect.com]

- 3. A redox antifungal agent impairs the mitochondria protein ... [sciencedirect.com]

- 4. Combination of this compound and amphotericin B ... - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound suppresses expression of inducible nitric ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Isobavachalcone for Antibacterial and Biofilm Disruption Applications

Introduction and Key Findings

Isobavachalcone (IBC) is a prenylated chalcone natural product primarily isolated from Psoralea corylifolia L. that has demonstrated significant antimicrobial potential against a broad spectrum of pathogens. Current research indicates IBC exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci, as well as clinically important fungal pathogens such as Candida albicans and Cryptococcus neoformans. Its unique multimodal mechanism of action combines direct membrane disruption with intracellular targets, effectively addressing both planktonic cells and resistant biofilms. These application notes consolidate the most current research findings and provide detailed methodological protocols to facilitate further investigation of IBC's antimicrobial properties by research scientists and drug development professionals.

Table 1: Minimum Inhibitory Concentration (MIC) Ranges of this compound Against Bacterial Pathogens

| Pathogen | MIC Range | Reference Strain(s) | Study Details |

|---|---|---|---|

| MSSA | 1.56-3.12 µg/mL | ATCC 6538, ATCC 29213 | Concentration-dependent killing observed [1] [2] |

| MRSA | 3.12 µg/mL | ATCC BAA44, ATCC 15187 | Consistent activity against resistant strains [1] [3] |

| E. faecalis | 6.25-12.5 µM | 220 clinical isolates | Activity against vancomycin-resistant strains [4] |

| Mycobacterium spp. | 64 µg/mL | M. tuberculosis H37Rv, M. avium, M. kansasii | Broad antimycobacterial activity [1] |

| Gram-negative | >400 µg/mL | E. coli, P. aeruginosa | Limited activity due to outer membrane [1] [2] |

Table 2: Antifungal Activity of this compound Against Fungal Pathogens

| Fungal Pathogen | MIC Value | MFC Value | Key Findings |

|---|---|---|---|

| Candida albicans | 4-8 µg/mL | 4-8 µg/mL | Disrupts cell membrane, inhibits hyphal formation [5] [6] |

| Cryptococcus neoformans | 8 µg/mL | Not reported | Disperses mature biofilms at 16 µg/mL [7] |

Experimental Protocols

Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) assay determines the lowest concentration of IBC that inhibits visible microbial growth, following standardized guidelines with modifications for natural products.

2.1.1 Materials Required

- This compound stock: Prepare at 1-10 mg/mL in DMSO (store at -20°C)

- Media: Mueller-Hinton Broth (bacteria) or RPMI-1640 (fungi)

- Inoculum: Standardized to 0.5 McFarland (~1.5 × 10⁸ CFU/mL)

- Equipment: 96-well microtiter plates, multichannel pipettes, plate reader

2.1.2 Procedure

Prepare compound dilutions: Serially dilute IBC (typically 400-0.195 µg/mL) in appropriate medium in 96-well plates. Include growth controls (inoculum without compound) and sterility controls (medium only).

Standardize inoculum: Adjust microbial suspension to 0.5 McFarland standard, then dilute 1:100 in medium to achieve ~5 × 10⁵ CFU/mL final concentration.

Inoculate plates: Add 100 µL of standardized inoculum to each well except sterility controls.

Incubate: Bacteria at 37°C for 24 hours; fungi at 30-37°C for 24-48 hours depending on species.

Determine MIC: Visual inspection or spectrophotometric measurement at 600 nm. The MIC endpoint is the lowest concentration showing no visible growth. For increased precision, add resazurin indicator (0.02%) and incubate 15-30 minutes; MIC is the lowest concentration showing no color change from blue to pink [1] [4].

Biofilm Inhibition and Eradication Assays

IBC demonstrates significant antibiofilm activity at sub-MIC concentrations, inhibiting biofilm formation and dispersing established mature biofilms.

2.2.1 Biofilm Inhibition Protocol

Prepare biofilm conditions: Use 96-well polystyrene plates with TSBG (TSB + 2% glucose) for bacteria or RPMI-1640 for fungi to enhance biofilm formation.

Add compounds: Include IBC at sub-MIC concentrations (typically 1/2× to 1/32× MIC) alongside growth controls.

Inoculate and incubate: Add standardized microbial suspension (1 × 10⁶ CFU/mL) and incubate statically for 24-48 hours at appropriate temperature.

Stain and quantify: Remove planktonic cells, fix biofilms with methanol, stain with crystal violet (0.1% for 15 minutes), wash, and solubilize with acetic acid (33%) or ethanol. Measure absorbance at 570-595 nm [4] [1].

2.2.2 Mature Biofilm Eradication Protocol

Establish mature biofilms: Incubate microbial suspensions in 96-well plates for 24-48 hours until mature biofilms form.

Treat biofilms: Add IBC at higher concentrations (up to 8× MIC) to pre-formed biofilms and incubate additional 24-48 hours, replacing medium and compound at 24 hours.

Assess viability: Use crystal violet for biomass quantification or resazurin for metabolic activity. For CFU enumeration, scrape biofilm cells, serially dilute, and plate on appropriate agar [4] [5].

Time-Kill Kinetic Assay

This assay determines the bactericidal/fungicidal kinetics of IBC against planktonic cells.

Prepare cultures: Standardize microbial suspensions to ~1 × 10⁵ CFU/mL in appropriate medium.

Add IBC: Use concentrations at MIC, 2×MIC, and 4×MIC. Include growth controls without compound.

Sample and quantify: Remove aliquots at 0, 2, 4, 6, 8, 10, 12, and 24 hours. Serially dilute and plate for CFU enumeration or measure OD₆₀₀.

Analyze data: Plot log₁₀ CFU/mL versus time. Bactericidal activity is defined as ≥3 log₁₀ reduction in CFU/mL from initial inoculum [4].

Mechanisms of Action

IBC exhibits a multimodal mechanism targeting microbial structures and functions, explaining its efficacy against drug-resistant strains.

Figure 1: Multimodal Antimicrobial Mechanisms of this compound

Membrane Disruption Mechanisms

IBC's primary antibacterial mechanism involves membrane disruption, as demonstrated by:

Propidium iodide uptake assays: Treat microbial cells with IBC at MIC and 2×MIC, then stain with PI and SYTO9. Visualize using fluorescence microscopy - increased red fluorescence (PI uptake) indicates membrane compromise [1] [2].

Alkaline phosphatase leakage: Measure extracellular AKP activity after IBC treatment; increased activity indicates membrane permeability and cell wall damage [4].

Ergosterol binding (fungi): IBC disrupts fungal membrane integrity by targeting ergosterol biosynthesis pathways, as confirmed by gene expression analysis showing downregulation of ERG3 and ERG11 [5] [8].

Cellular Target Engagement

Beyond membrane effects, IBC engages intracellular targets:

Molecular docking studies suggest IBC potentially binds to PurH protein in E. faecalis, implicating purine biosynthesis inhibition [4].

RNA-seq analysis in C. neoformans reveals IBC modulates genes involved in cell wall integrity, drug resistance, apoptosis, and mitochondrial function [7].

Apoptosis and autophagy induction in fungal pathogens demonstrated through caspase activation and autophagy marker analysis [5] [8].

Application Notes

Combination Therapy Protocols

IBC shows enhanced efficacy in combination with conventional antibiotics, particularly against stubborn biofilms:

4.1.1 Checkerboard Assay for Synergy Screening

Prepare concentrations: Vary IBC and antibiotic in 2-fold dilutions along orthogonal axes of 96-well plate.

Calculate FIC index: FICI = (MIC IBC in combination/MIC IBC alone) + (MIC antibiotic in combination/MIC antibiotic alone).

Interpret results: FICI ≤ 0.5 = synergy; 0.5-4 = additive/indifferent; >4 = antagonism [1].

4.1.2 Specific Combination Findings

Gentamicin enhancement: IBC (1.56-12.5 µg/mL) with gentamicin (64-128 µg/mL) shows synergistic eradication of S. aureus biofilms [9].

Curcumin-antibiotic cocktails: Triple combination of IBC (6.25 µg/mL), curcumin (125 µg/mL), and gentamicin (128 µg/mL) significantly enhances biofilm eradication from orthopedic implants in mouse models [9].

No synergy observed with vancomycin or ampicillin against E. faecalis biofilms, suggesting pathogen-specific interactions [4].

Antifungal Application Notes

IBC demonstrates promising antifungal activity with specific applications:

Hyphal inhibition: IBC at sub-MIC concentrations (1-2 µg/mL) effectively inhibits C. albicans hyphal formation in RPMI-1640, Spider, and GlcNAc media, reducing virulence factor expression [6].

Biofilm dispersal: IBC at 32 µg/mL disperses mature C. albicans biofilms and damages biofilm-embedded cells [5].

ROS-mediated killing: The antifungal activity is partially mediated through reactive oxygen species generation, as demonstrated by DCFH-DA staining and antioxidant rescue experiments [6].

In Vivo Efficacy and Toxicity

Orthopedic implant infection model: Daily intraperitoneal administration of IBC (20 mg/kg/day) with curcumin and gentamicin reduces inflammatory osteolysis and maintains bone microstructure in MRSA-infected mice [9].

C. elegans infection model: IBC extends lifespan of C. neoformans-infected nematodes, demonstrating in vivo efficacy [7].

Cytotoxicity profile: IBC shows minimal cytotoxicity against human keratinocytes (HaCaT cell line) at antibacterial concentrations, indicating a favorable selectivity index [1] [2].

Conclusion

This compound represents a promising multifunctional antimicrobial agent with demonstrated efficacy against clinically relevant Gram-positive bacteria and fungal pathogens. Its unique multimodal mechanism combining membrane disruption with intracellular targeting differentiates it from conventional antibiotics and antifungals. The detailed protocols provided in these application notes will facilitate standardized investigation of IBC's antimicrobial properties across research laboratories. Future research should focus on structure-activity relationship studies to optimize IBC's antimicrobial potency, further in vivo validation in advanced infection models, and development of formulation strategies to enhance its bioavailability for clinical applications.

References

- 1. Antibacterial Activity of this compound (IBC) Is ... [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity of this compound (IBC) Is ... [mdpi.com]

- 3. Antibacterial activity of structurally diverse natural ... [pubs.rsc.org]

- 4. In vitro antibacterial and antibiofilm activities of ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound exhibits antifungal and antibiofilm effects ... [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effects and mode of antifungal action ... [pubmed.ncbi.nlm.nih.gov]

- 7. Deciphering antifungal and antibiofilm mechanisms of ... [microbialcellfactories.biomedcentral.com]

- 8. This compound exhibits antifungal and antibiofilm effects ... [frontiersin.org]

- 9. Cocktail of this compound and curcumin enhance ... [frontiersin.org]

Comprehensive Application Notes and Protocols: Isobavachalcone-Mediated Autophagy Induction in Primary Astrocytes for Alzheimer's Disease Research

Introduction & Significance

Isobavachalcone (IBC), a naturally occurring chalcone compound derived from the seeds of Psoralea corylifolia, has emerged as a promising multi-target therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease (AD). The compound has demonstrated potent autophagy-inducing properties that mediate clearance of amyloid-beta (Aβ) and suppression of neuroinflammation, addressing two key pathological hallmarks of AD simultaneously. Research indicates that IBC activates AMPK phosphorylation through CAMKK2 signaling, promoting autophagic flux and inhibiting NLRP3 inflammasome activity in primary astrocytes [1] [2] [3]. Unlike single-target approaches that have frequently failed in clinical trials for AD, IBC's multi-faceted mechanism of action represents a paradigm shift in therapeutic development for complex neurodegenerative conditions.

The focus on astrocytes as the primary cellular model for studying IBC's effects is strategically significant in current neuroscience research. Astrocytes, the most abundant glial cells in the central nervous system, play crucial roles in maintaining neuronal homeostasis, regulating synaptic transmissions, and managing toxin infiltration alongside microglia. In AD pathology, astrocytes exhibit early physiological dysfunction in clearing Aβ debris and contribute significantly to neuroinflammatory processes [4]. Recent evidence indicates that astrocytic autophagy serves as a critical cellular quality control mechanism that influences Aβ clearance, mitochondrial function, and neuroinflammatory responses [5]. The resilience of astrocytes against proteotoxic stress and their strategic position at the blood-brain barrier make them ideal targets for therapeutic interventions aimed at enhancing protein clearance mechanisms. This protocol provides detailed methodologies for investigating IBC-induced autophagy in primary astrocyte cultures, enabling researchers to explore this promising therapeutic pathway with relevant in vitro models.

Experimental Design & Materials

Key Materials and Reagents

Table 1: Essential reagents and materials for IBC autophagy induction assays

| Category | Specific Items | Source/Catalog Number |

|---|---|---|

| Primary Cells | Primary astrocytes from C57BL/6J mice pups (3-4 days old) | Isolated in laboratory |

| Compound | This compound (IBC) | Natural product isolation or commercial suppliers |

| Cell Culture | Dulbecco's Modified Eagle Medium (DMEM) | Sigma-Aldrich, D1152 |

| Fetal Bovine Serum (FBS) | GIBCO, 10270106 | |

| Penicillin-Streptomycin | Sigma-Aldrich, P3032/S6501 | |

| Poly-D-lysine | Sigma-Aldrich (for coating) | |

| Autophagy Assays | Bafilomycin A1 | Sigma-Aldrich, B1793 |

| Acridine orange | Sigma-Aldrich | |

| Antibodies: LC3B, SQSTM1/p62, AMPK, pAMPK | Cell Signaling Technology & Santa Cruz Biotechnology | |

| Inflammasome Activation | Lipopolysaccharide (LPS) | Sigma-Aldrich, L3129 |

| ATP | Sigma-Aldrich, A6419 | |

| MCC950 (NLRP3 inhibitor control) | Sigma-Aldrich, PZ0280 |

Equipment and Instrumentation

The essential equipment for conducting these experiments includes: standard cell culture facilities (CO₂ incubator, biological safety cabinet, centrifuge); inverted phase-contrast microscope for routine cell observation; confocal microscope or fluorescence microscope for imaging autophagic vesicles and immunofluorescence; western blotting apparatus for protein expression analysis; ELISA plate reader for cytokine quantification; image cytometer or flow cytometer for acridine orange-based autophagy quantification [6]. For high-throughput screening of multiple conditions, an image cytometer such as the SpectraMax i3 Multi-Mode Microplate Reader Platform with MiniMax 300 Imaging Cytometer is recommended for its ability to provide quantitative data on autophagic flux while minimizing observer bias [6].

Primary Astrocyte Isolation & Culture

Isolation Protocol

Primary astrocytes should be isolated from 3-4 day old C57BL/6J mouse pups following established protocols with slight modifications [1] [3]. Begin by euthanizing the pups according to approved institutional animal care protocols. After thorough sterilization in 70% ethanol, decapitate the pups and carefully remove the cerebral cortices free of meninges, which can be identified as highly vascularized tissues surrounding the brain. The dissected cortical tissues should be minced thoroughly using sterile surgical blades or scalpels until the pieces are approximately 1mm³ in size. enzymatic digestion should be performed using 0.25% trypsin-EDTA for 15 minutes at 37°C with gentle agitation. The digestion process should be terminated by adding complete DMEM medium supplemented with 10% FBS. The tissue suspension should then be triturated gently using fire-polished Pasteur pipettes of decreasing diameters until a single-cell suspension is achieved. The cell suspension should be passed through a 70μm cell strainer to remove any remaining aggregates before plating onto poly-D-lysine coated culture vessels at an appropriate density (approximately 2×10⁵ cells/cm²).

Culture Maintenance and Purification

Plate the cell suspension in complete astrocyte medium consisting of DMEM supplemented with 10% heat-inactivated FBS, 2mM L-glutamine, 1mM sodium pyruvate, 100U/mL penicillin, and 100μg/mL streptomycin. Culture the cells at 37°C in a humidified incubator with 5% CO₂. The medium should be replaced 24 hours after initial plating to remove debris and non-adherent cells, followed by regular feeding every 2-3 days. Once the cells reach 85-90% confluency (typically after 7-10 days), purify the astrocyte culture by shaking at 220rpm for 18-24 hours at 37°C on an orbital shaker to remove microglia and oligodendrocyte precursors. After shaking, replace the medium thoroughly to remove dislodged cells. The resulting astrocyte culture should be >95% pure as verified by immunostaining for GFAP (glial fibrillary acidic protein), a specific astrocyte marker. For experimental use, employ astrocytes at passage 1-2 to maintain physiological relevance and avoid phenotypic drift associated with extended culture.

IBC Treatment Protocol

Compound Preparation and Dosing

This compound should be prepared as a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10-50mM, which can be aliquoted and stored at -20°C protected from light. For treatment working solutions, dilute the stock solution in complete astrocyte medium to achieve the desired final concentrations, ensuring that the DMSO concentration does not exceed 0.1% (v/v) in any treatment condition. Include appropriate vehicle controls containing the same concentration of DMSO in all experiments. Based on published research, the optimal concentrations for IBC in primary astrocytes are 5μM and 10μM for in vitro studies, which have been demonstrated to effectively induce autophagy without significant cytotoxicity [1] [3]. For in vivo translation studies using AD mouse models (such as 5xFAD mice), effective doses are 25mg/kg and 50mg/kg administered daily for two months [1].

Table 2: IBC treatment conditions and controls for autophagy induction studies

| Condition | Treatment | Concentration | Purpose |

|---|---|---|---|

| Vehicle Control | DMSO in medium | 0.1% v/v | Baseline autophagy |

| IBC Low Dose | IBC in medium | 5μM | Suboptimal induction |

| IBC High Dose | IBC in medium | 10μM | Optimal induction |

| Positive Control | Rapamycin in medium | 100nM | Maximal induction control |

| Flux Inhibition | Bafilomycin A1 ± IBC | 100nM | Autophagic flux measurement |

Treatment Timeline and Experimental Conditions

The treatment protocol should be carefully timed based on the specific readouts being measured. For autophagy induction studies, treat astrocytes with IBC for 24 hours to observe significant effects on autophagic markers [1]. When studying NLRP3 inflammasome inhibition, pre-treat astrocytes with IBC for 1 hour before inflammasome activation with LPS and ATP [1] [3]. For Aβ clearance studies, pre-treat astrocytes with IBC for 2 hours before adding fluorescently-labeled or oligomeric Aβ42 to the culture medium, then continue co-incubation for 24 hours before assessment. To measure autophagic flux, include parallel sets of cultures treated with 100nM bafilomycin A1 during the last 4 hours of IBC treatment to inhibit autolysosomal degradation and allow accumulation of autophagic intermediates [6]. All treatments should be performed in triplicate or quadrupicate to ensure statistical robustness, and each experiment should be repeated at least three independent times using different astrocyte preparations to account for biological variability.

Autophagy Assessment Methods

Western Blot Analysis of Autophagy Markers

Western blotting remains the gold standard method for detecting autophagy-related proteins and assessing autophagic activity. After IBC treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 20-30μg of total protein per sample on 12-15% SDS-PAGE gels and transfer to PVDF membranes. Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature before incubating with primary antibodies overnight at 4°C. Key antibodies for autophagy assessment include: anti-LC3B (1:1000) to detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form); anti-SQSTM1/p62 (1:1000) which decreases with autophagic degradation; anti-AMPK and anti-p-AMPK (1:1000) to assess activation of the upstream autophagy signaling pathway; and anti-ATG5 and anti-BECN1 (1:1000) to evaluate autophagosome formation machinery [1] [3]. Loading controls should include β-actin or GAPDH. Densitometric analysis of protein bands should be performed using ImageJ software, with LC3-II/LC3-I ratio and p62 degradation serving as key indicators of autophagic activity.

Immunofluorescence and Microscopic Analysis

Immunofluorescence provides spatial information about autophagic processes within astrocytes. After IBC treatment, fix cells with 4% paraformaldehyde for 15 minutes at room temperature, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with 5% normal serum matching the host species of the secondary antibody for 1 hour. Incubate with primary antibodies against LC3B (1:200) and GFAP (1:1000) overnight at 4°C, followed by appropriate fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 555, or 647) for 1 hour at room temperature. Mount slides with anti-fade mounting medium containing DAPI for nuclear counterstaining. Image using a confocal microscope with a 63× oil immersion objective. LC3 puncta formation - the appearance of discrete LC3-positive dots in the cytoplasm - represents autophagosomes and should be quantified per cell using image analysis software such as FIJI/ImageJ [1]. Typically, IBC-treated astrocytes show a 2-3 fold increase in LC3 puncta compared to vehicle controls, indicating enhanced autophagosome formation.

Acridine Orange-Based Autophagic Flux Assay

Acridine orange (AO) staining provides a quantitative method for assessing late-stage autophagy and autophagic flux through measurement of acidic vesicular organelles (AVOs) [6]. After IBC treatment with or without bafilomycin A1, incubate astrocytes with 1μg/mL acridine orange in PBS for 30 minutes at room temperature protected from light. Wash cells three times with PBS to remove excess dye. For image cytometry, analyze cells in black-wall, clear-bottom 96-well plates using a plate reader with monochromator settings for excitation/emission at 500/526nm (green, unprotonated AO) and 460/650nm (red, protonated AO in AVOs). Calculate the red-to-green fluorescence intensity ratio, which correlates with autolysosome abundance. Normalize data to cell count or green fluorescence intensity as an internal control. This method offers high-throughput capability and objective quantification compared to manual counting of LC3 puncta, with particular sensitivity for detecting changes in basal autophagy levels [6].

Functional Outcome Assessments

Amyloid-Beta Clearance Assay

The clearance of extracellular Aβ represents a critical functional outcome of IBC-induced autophagy in astrocytes. To assess this functionality, prepare oligomeric Aβ42 by dissolving synthetic Aβ42 peptide in DMSO at 10mM, further diluting to 1μM in PBS, and incubating at 37°C for 1 week to form oligomers [5]. Treat primary astrocytes with IBC (5μM and 10μM) for 2 hours before adding 1μM oligomeric Aβ42 to the culture medium. After 24 hours of co-incubation, collect conditioned media and measure remaining extracellular Aβ levels using ELISA according to manufacturer protocols. Simultaneously, fix cells for immunocytochemical analysis using anti-Aβ antibodies to visualize internalized Aβ. IBC-treated astrocytes typically show significant reduction in both extracellular and intracellular Aβ compared to vehicle-treated controls, demonstrating enhanced clearance capacity [1] [3]. For quantitative analysis of Aβ uptake, use fluorescently-labeled Aβ and measure fluorescence intensity in astrocytes using flow cytometry or image analysis.

NLRP3 Inflammasome Inhibition Assay

The inhibition of NLRP3 inflammasome activation represents another key functional outcome of IBC treatment in astrocytes. To assess this, prime astrocytes with 1μg/mL LPS for 4 hours to induce pro-IL-1β expression. After washing, pre-treat cells with IBC (5μM and 10μM) for 1 hour, then stimulate with 5mM ATP for 30 minutes to activate the NLRP3 inflammasome [1] [3]. Collect cell culture supernatants to measure IL-1β and IL-18 secretion using ELISA kits according to manufacturer instructions. Meanwhile, prepare cell lysates for western blot analysis of NLRP3 inflammasome components, including NLRP3, ASC, and cleaved caspase-1. IBC treatment typically demonstrates dose-dependent inhibition of both IL-1β and IL-18 secretion, with IC₅₀ values previously reported at approximately 7.5μM for IL-1β and 6.2μM for IL-18 in primary astrocytes [1]. Include MCC950 (100nM), a specific NLRP3 inhibitor, as a positive control for inflammasome inhibition.

Data Analysis & Interpretation

Statistical Analysis

All experiments should include appropriate replication with data presented from at least three independent experiments. Perform statistical analysis using one-way ANOVA followed by post-hoc Bonferroni tests for multiple comparisons when comparing more than two treatment groups. For pairwise comparisons between specific treatments, use Student's t-test with Welch's correction if variances are unequal. Express all data as mean ± standard error of the mean (SEM) unless otherwise specified. Consider p-values < 0.05 as statistically significant, with increasing levels of significance denoted as *p < 0.05, p < 0.01, *p < 0.001, and p < 0.0001. Use GraphPad Prism or similar statistical software for data analysis and graph generation. For autophagy quantification, normalize all data to vehicle controls to facilitate comparison across experiments.

Interpretation Guidelines

When interpreting results from IBC autophagy induction assays, several key considerations should guide analysis. First, autophagic flux - the complete process from autophagosome formation to degradation - must be assessed rather than mere autophagosome number, as increased LC3-II or LC3 puncta could indicate either enhanced initiation or impaired degradation. The use of bafilomycin A1 in parallel experiments is essential for this distinction. Second, correlation between autophagy induction and functional outcomes (Aβ clearance, inflammasome inhibition) should be established to demonstrate physiological relevance. Third, the AMPK-dependent mechanism should be verified through pharmacological inhibition or siRNA knockdown of AMPK or its upstream activator CAMKK2; loss of IBC effects under these conditions confirms the proposed mechanism [1]. Successful IBC treatment should demonstrate: dose-dependent increase in LC3-II/LC3-I ratio and autophagic flux; decreased p62/SQSTM1 protein levels; enhanced clearance of extracellular Aβ; and suppressed NLRP3 inflammasome activation and subsequent pro-inflammatory cytokine secretion.

Troubleshooting & Optimization

Common Issues and Solutions

Table 3: Troubleshooting guide for IBC autophagy induction assays

| Problem | Potential Causes | Solutions |

|---|---|---|

| High cytotoxicity | IBC solubility issues, too high concentration | Ensure proper DMSO stock preparation; test lower concentration range (1-20μM) |

| Variable autophagy response | Astrocyte culture purity, passage number | Ensure >95% GFAP+ cells; use early passages (P1-P2); standardize culture conditions |

| Inconsistent western blot results | Protein degradation, improper lysis | Use fresh protease inhibitors; ensure complete lysis; avoid repeated freeze-thaw cycles |

| Weak immunofluorescence signal | Inadequate fixation, antibody issues | Optimize fixation time; validate antibody concentrations; include positive controls |

| Low autophagic flux | Poor bafilomycin A1 activity | Verify bafilomycin A1 concentration and treatment duration; use fresh preparations |

| Inconsistent Aβ clearance | Aβ aggregation state variability | Standardize Aβ oligomer preparation; characterize aggregates before use |

Protocol Optimization Recommendations

For researchers adapting this protocol to their specific laboratory conditions, several optimization strategies may enhance results. Serum concentration during treatment can significantly impact basal autophagy levels; consider reducing to 2% FBS during IBC treatment to minimize serum-induced suppression of autophagy while maintaining cell viability. The timing of bafilomycin A1 treatment may require optimization depending on cell density and treatment conditions; while 4 hours is standard, testing 2-6 hour ranges can determine the optimal window for autophagic flux measurement in specific experimental setups. For primary astrocytes from different sources (different mouse strains, human astrocytes), dose-response curves for IBC should be established initially, as sensitivity may vary. When implementing the acridine orange assay for the first time, include rapamycin-treated positive controls to validate the detection of increased autophagic flux [6]. Finally, for studies focusing on the connection between autophagy and specific Alzheimer's disease pathologies, consider implementing additional assays for mitochondrial function and reactive oxygen species to capture broader cellular impacts of IBC-induced autophagy.

Visual Overviews

IBC Signaling Pathway in Astrocytes

Figure 1: IBC-mediated autophagy signaling pathway in primary astrocytes. IBC activates CAMKK2, which phosphorylates AMPK, leading to mTOR inhibition and autophagy initiation. Subsequent autophagosome formation promotes Aβ clearance and NLRP3 inflammasome inhibition, resulting in neuroprotection.

Experimental Workflow for IBC Autophagy Assessment

Figure 2: Comprehensive experimental workflow for assessing IBC-induced autophagy in primary astrocytes, from cell isolation through autophagy assessment and functional outcome measures.

Conclusion

The detailed application notes and protocols presented herein provide a comprehensive framework for investigating this compound-induced autophagy in primary astrocyte cultures. The multifaceted approach encompassing autophagy assessment, mechanistic signaling studies, and functional outcome measures enables thorough characterization of IBC's potential as a therapeutic candidate for Alzheimer's disease and other proteinopathies. The standardized methodologies and troubleshooting guidelines facilitate implementation across different laboratory settings, promoting reproducibility and rigorous science. As research continues to elucidate the complex relationships between astrocytic autophagy, protein clearance, and neuroinflammation, the protocols outlined here will serve as a valuable resource for advancing our understanding of multi-target therapeutic approaches for neurodegenerative disorders.

References

- 1. This compound ameliorates Alzheimer disease pathology ... [frontiersin.org]

- 2. This compound ameliorates Alzheimer disease pathology ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound ameliorates Alzheimer disease pathology by ... [pmc.ncbi.nlm.nih.gov]

- 4. Targeting autophagy in astrocytes: a potential for ... [pmc.ncbi.nlm.nih.gov]

- 5. Astrocytic autophagy plasticity modulates Aβ clearance ... [molecularneurodegeneration.biomedcentral.com]

- 6. High-throughput quantitative detection of basal autophagy ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Isobavachalcone for Neuroinflammation Inhibition in Microglial Cells

Introduction to Isobavachalcone and Neuroinflammation

Neuroinflammation, characterized by the chronic activation of glial cells in the central nervous system, represents a fundamental pathological process in numerous neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). Microglial cells, the resident immune cells of the brain, play a pivotal role in initiating and propagating neuroinflammatory responses through the release of pro-inflammatory cytokines and reactive oxygen species (ROS). When persistently activated, these cells contribute significantly to neuronal damage and disease progression. Current therapeutic approaches have largely failed to address the multifactorial nature of neuroinflammation, creating an urgent need for multi-target strategies that can simultaneously modulate various aspects of this complex process.

This compound (IBC), a naturally occurring chalcone compound derived from the seeds of the traditional Chinese medicinal plant Psoralea corylifolia, has emerged as a promising multi-target therapeutic candidate with potent anti-neuroinflammatory properties. Recent scientific investigations have revealed that IBC exerts its effects through several complementary mechanisms, including inhibition of NF-κB signaling, enhancement of autophagic flux, and modulation of the Nrf2/HO-1 pathway. These diverse actions enable IBC to effectively suppress microglial activation and mitigate the subsequent neuroinflammatory cascade. This document provides comprehensive application notes and detailed experimental protocols for researchers investigating the anti-neuroinflammatory effects of this compound, with particular emphasis on its mechanisms of action and practical implementation in both in vitro and in vivo models.

Key Mechanisms of Action

Table 1: Comprehensive Summary of this compound's Mechanisms in Neuroinflammation

| Mechanistic Category | Specific Targets/Pathways | Cellular Effects | Experimental Evidence |

|---|---|---|---|

| NF-κB Pathway Inhibition | Suppresses NF-κB p65 nuclear translocation; Upregulates TAX1BP1 | Reduces IL-6, IL-1β, TNF-α, iNOS, and NO production | MPTP-induced PD mouse model [1] [2]; LPS-stimulated BV-2 cells [3] [4] |

| Autophagy Induction | Activates AMPK phosphorylation; Enhances CAMKK2; Upregulates LC3-II; Downregulates SQSTM1 | Promotes clearance of Aβ42; Inhibits NLRP3 inflammasome activation | Primary astrocytes [5] [6]; 5xFAD Alzheimer's mouse model [5] |

| Anti-oxidative Pathways | Activates p38/Nrf2/HO-1 pathway independently of NF-κB inhibition | Reduces oxidative stress; Enhances cellular antioxidant capacity | BV-2 and primary microglial cells [4] |

| Microglial Polarization | Suppresses HDAC1 expression | Promotes M2 (anti-inflammatory) over M1 (pro-inflammatory) phenotype | Ischemic stroke models [7] |

This compound exhibits a multi-target mechanism against neuroinflammation, primarily through modulation of four key biological processes. First, it potently inhibits the NF-κB signaling pathway, which serves as a master regulator of inflammation. In LPS-stimulated BV-2 microglial cells, IBC effectively blocks the nuclear translocation of the NF-κB p65 subunit, thereby reducing the expression of downstream pro-inflammatory mediators including IL-6, IL-1β, TNF-α, and iNOS [1] [3]. This inhibition is facilitated through the upregulation of TAX1BP1, a crucial adaptor protein that terminates NF-κB signaling [4]. Second, IBC enhances autophagic flux through AMPK phosphorylation and CAMKK2 activation, leading to increased clearance of pathological protein aggregates such as Aβ42 and inhibition of the NLRP3 inflammasome in primary astrocytes [5] [6]. Third, IBC activates the p38/Nrf2/HO-1 pathway, which operates independently of its NF-κB inhibitory effects to reduce oxidative stress and enhance cellular antioxidant capacity [4]. Finally, recent evidence indicates that IBC can suppress HDAC1 expression, thereby promoting a shift from pro-inflammatory M1 to anti-inflammatory M2 microglial polarization, which has particular relevance in ischemic stroke models [7].

In Vitro Experimental Protocols

Cell Culture and Maintenance

- BV-2 Microglial Cell Culture: Maintain BV-2 cells in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 0.1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere [1] [3]. Subculture cells at 80-90% confluency using standard trypsinization protocols.

- Primary Microglial Isolation: Isolate primary microglial cells from postnatal day 1 Sprague-Dawley rats. Dissociate hippocampal and cortical tissues with 0.25% trypsin, culture in DMEM with 10% FBS for 14 days, then separate microglia by shaking flasks. Confirm purity (>95%) through Iba-1 immunostaining [8] [4].

- Primary Astrocyte Preparation: Isolate astrocytes from 3- to 4-day-old C57BL/6J mouse pups. Culture in appropriate medium with necessary supplements for experiments involving autophagy and Aβ clearance [5] [6].

Treatment Protocols

- Cell Viability Assessment: Plate cells in 96-well plates (5×10³ cells/well) and treat with IBC at varying concentrations (0-20 μM) for 24 hours. Assess viability using CCK-8 assay according to manufacturer's protocols. IBC demonstrates no significant toxicity at concentrations up to 20 μM in both BV-2 and primary microglial cells [4].

- LPS-Induced Inflammation Model: Pre-treat cells with IBC (5-10 μM) for 1-2 hours before stimulating with LPS (0.1-1 μg/mL) for 4-24 hours depending on readout parameters [1] [4]. For NLRP3 inflammasome activation, prime cells with LPS (1 μg/mL) for 4 hours, treat with IBC for 1 hour, then stimulate with ATP (5 mM) for 30 minutes [5].

- IBC Stock Preparation: Prepare 10 mM stock solution of IBC in DMSO and dilute in culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% [5] [4].

Analysis and Measurement Techniques

- Cytokine Quantification: Measure pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in culture supernatants using ELISA kits according to manufacturers' protocols [1] [4].

- Nitric Oxide Detection: Assess NO production using the Griess reaction to measure accumulated nitrite in culture supernatants [1] [3].

- RNA Extraction and qPCR: Extract total RNA using Trizol reagent, synthesize cDNA, and perform quantitative PCR using primers for inflammatory markers (iNOS, TNF-α, IL-6, IL-1β) with GAPDH as housekeeping control [1] [3].

- Western Blot Analysis: Lyse cells in RIPA buffer, separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against target proteins (p65, p-p65, IκBα, LC3, SQSTM1, NLRP3, caspase-1) followed by appropriate HRP-conjugated secondary antibodies [1] [5] [3].

- Immunofluorescence Staining: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, block with 4% BSA, incubate with primary antibody (e.g., NF-κB p65), then with fluorophore-conjugated secondary antibody. Counterstain nuclei with DAPI and visualize using confocal microscopy [3].

- NF-κB Activity Assay: Extract nucleoprotein and measure p65 transcriptional activity using Transcription Factor Assay Kit according to manufacturer's protocol [3].

In Vivo Experimental Protocols

Animal Models and Dosing

- MPTP-Induced Parkinson's Disease Model: Utilize male C57BL/6 mice (22-25 g). Administer MPTP (20 mg/kg) intraperitoneally 4 times at 2-hour intervals. Administer IBC (10 or 50 mg/kg/day) by oral gavage for 7 days, starting 1 hour after the first MPTP injection [1] [2] [3].

- 5xFAD Alzheimer's Disease Model: Treat transgenic mice with IBC (25 or 50 mg/kg) for two months. Administer via oral gavage or intraperitoneal injection based on experimental requirements [5] [6].

- LPS-Induced Neuroinflammation Model: Administer LPS (5 μg/animal) via intraventricular injection. Treat with IBC or positive control (rapamycin, 5-10 mg/kg) for specified duration [8].

Behavioral Assessments

- Rotarod Test: Assess motor coordination and balance by placing mice on a rotating rod (10 rpm) and recording the latency to fall. Perform test before and after treatment to evaluate functional improvement [1] [5] [3].

- Radial Arm Maze: Evaluate spatial learning and memory in AD models by measuring working and reference memory errors over multiple trials [5] [6].

- Open Field Test: Assess locomotor activity and anxiety-like behavior by placing mice in a novel arena and tracking movement patterns [5] [6].

Tissue Collection and Analysis

- Perfusion and Tissue Preparation: Anesthetize mice and perform transcardial perfusion with physiological saline followed by 4% paraformaldehyde. Dissect brains and post-fix in 4% paraformaldehyde for immunohistochemical studies or snap-freeze in liquid nitrogen for biochemical analyses [1] [3].

- Immunohistochemistry/Iimmunofluorescence: Cut brain sections (20-40 μm) using a cryostat. Incubate with primary antibodies (Iba-1 for microglia, GFAP for astrocytes, TH for dopaminergic neurons) followed by appropriate secondary antibodies. Quantify positive cells from multiple random visual fields [1] [3].

- mRNA and Protein Analysis: Homogenize brain tissues in appropriate buffers for subsequent RNA and protein extraction. Perform qPCR and western blotting as described in Section 3.3 [1] [3].

Quantitative Data Summary

Table 2: Experimentally Determined Effective Concentrations/Doses of this compound

| Experimental System | IBC Concentration/Dose | Treatment Duration | Key Outcomes | Reference |

|---|---|---|---|---|

| BV-2 cells (LPS-induced inflammation) | 5 μM | 24 hours | Significant reduction in NO, TNF-α, IL-6; Inhibition of NF-κB nuclear translocation | [1] [3] |

| Primary microglia (LPS-induced inflammation) | 5-20 μM | 24 hours | Dose-dependent reduction in TNF-α, IL-6, and NO production | [4] |

| Primary astrocytes (Aβ clearance) | 5-10 μM | 24 hours | Enhanced autophagy and Aβ clearance; Reduced NLRP3 inflammasome activation | [5] [6] |

| MPTP-induced PD mouse model | 10, 50 mg/kg/day | 7 days | Improved motor function; Reduced microglial activation; Decreased IL-6, IL-1β in brain | [1] [2] [3] |

| 5xFAD Alzheimer's mouse model | 25, 50 mg/kg | 2 months | Improved cognitive function; Reduced Aβ plaques; Decreased neuroinflammation markers | [5] [6] |

Signaling Pathways and Experimental Workflows

IBC Modulation of Neuroinflammatory Signaling Pathways

In Vitro Experimental Workflow for IBC Neuroinflammation Studies

Technical Considerations and Troubleshooting

- IBC Solubility and Stability: IBC has limited aqueous solubility. Always prepare fresh stock solutions in DMSO and verify compound stability under experimental conditions. Excessive freezing and thawing of stock solutions should be avoided to maintain compound integrity [5] [4].

- Optimal LPS Concentrations: LPS potency varies between batches and suppliers. Perform dose-response experiments to determine the optimal concentration that induces robust inflammation without excessive cytotoxicity in your specific cell system [1] [8] [4].

- Autophagy Assessment Considerations: When evaluating autophagy, use multiple complementary methods (LC3-II conversion, SQSTM1 degradation, autophagic flux assays) rather than relying on a single parameter, as autophagy is a dynamic process [5] [8].

- Microglial Activation States: Be aware that microglial responses can vary significantly based on activation state (M1 vs. M2). Include multiple markers to fully characterize the polarization state rather than relying on single indicators [4] [7].

- Animal Model Selection: Choose animal models based on research questions. MPTP models are optimal for Parkinson's-related neuroinflammation, while 5xFAD or LPS models are better suited for Alzheimer's-focused or general neuroinflammation studies, respectively [1] [5] [8].

Conclusion and Future Perspectives

This compound represents a promising multi-target therapeutic candidate for treating neuroinflammation in neurodegenerative diseases. Its ability to simultaneously modulate NF-κB signaling, enhance autophagic flux, activate antioxidant pathways, and promote microglial polarization toward the anti-inflammatory M2 phenotype provides a comprehensive approach to addressing the complex pathophysiology of neuroinflammation. The protocols outlined in this document provide researchers with robust methodologies for investigating IBC's mechanisms and therapeutic potential across various experimental systems.

Future research should focus on several key areas: First, elucidating the precise molecular targets through which IBC induces TAX1BP1 expression and activates AMPK signaling. Second, exploring potential synergistic effects of IBC with existing therapeutic agents for neurodegenerative diseases. Third, conducting more comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to optimize its pharmacokinetic profile. Finally, investigating IBC's effects in additional neuroinflammatory conditions such as multiple sclerosis, traumatic brain injury, and stroke models may reveal broader therapeutic applications.

References

- 1. Attenuates MPTP-Induced Parkinson's Disease in... This compound [pmc.ncbi.nlm.nih.gov]

- 2. This compound Attenuates MPTP-Induced Parkinson's ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Attenuates MPTP-Induced Parkinson's ... [journals.plos.org]

- 4. A novel target TAX1BP1 and P38/Nrf2 pathway ... [sciencedirect.com]

- 5. This compound ameliorates Alzheimer disease pathology by ... [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound ameliorates Alzheimer disease pathology... [frontiersin.org]

- 7. This compound alleviates ischemic stroke by suppressing ... [sciencedirect.com]

- 8. Lipopolysaccharide induces neuroinflammation in microglia by... [jneuroinflammation.biomedcentral.com]

In Vitro Assay: NLRP3 Inflammasome Inhibition in Primary Astrocytes

This protocol assesses IBC's ability to inhibit NLRP3 inflammasome activation in primary mouse astrocytes, based on the canonical two-signal model [1] [2].

Materials and Reagents

- Cells: Primary astrocytes isolated from 3-4 day old C57BL/6J mouse pups [1] [3].

- Test Compound: Isobavachalcone (IBC). Prepare a stock solution in DMSO [1].

- Controls and Reagents:

Step-by-Step Experimental Procedure

- Cell Seeding and Culture: Seed primary astrocytes in appropriate culture plates and grow until 70-80% confluent in complete DMEM medium [1] [3].

- Pre-treatment with IBC: Replace medium with fresh medium containing IBC (e.g., 1, 5, and 10 µM) or vehicle control (DMSO). Pre-treat cells for 1 hour [1].

- Inflammasome Priming (Signal 1): Add LPS to the culture medium at a final concentration of 1 µg/ml to prime the cells. Incubate for 4 hours [1] [2].

- Inflammasome Activation (Signal 2): After priming, carefully wash the cells with PBS. Then, stimulate with ATP (5 mM) for 30 minutes to activate the NLRP3 inflammasome complex [1] [2].

- Sample Collection: After stimulation, collect the cell culture supernatant. Centrifuge to remove any cellular debris. The supernatant can be used for cytokine analysis, and the cell pellet can be lysed for protein analysis [1].

Key Readouts and Data Analysis

- Cytokine Secretion: Measure the levels of mature IL-1β and IL-18 in the cell culture supernatant using ELISA. IBC treatment shows a concentration-dependent inhibition, with significant reduction observed at 5 and 10 µM [1].

- Protein Analysis: Analyze the expression levels of key NLRP3 inflammasome components (NLRP3, ASC, pro-caspase-1, cleaved caspase-1) from cell lysates using western blotting [1].

In Vivo Efficacy Study in an Alzheimer's Mouse Model

This protocol evaluates the therapeutic effects of IBC in 5xFAD transgenic mice, a common model for Alzheimer's disease pathology [1] [4].

Experimental Setup

- Animals: 5xFAD transgenic mice and corresponding wild-type controls.

- IBC Administration: Prepare IBC in a suitable vehicle. Administer via intraperitoneal (i.p.) injection or oral gavage at doses of 25 mg/kg and 50 mg/kg body weight [1] [4].

- Treatment Duration: Treat animals for two months [1].

Step-by-Step Experimental Procedure

- Group Assignment: Randomly assign age-matched 5xFAD mice into groups: Vehicle-treated, IBC (25 mg/kg), IBC (50 mg/kg). Include a wild-type control group.

- Compound Dosing: Administer IBC or vehicle daily for the two-month treatment period.

- Behavioral Testing: Conduct behavioral assays at the end of the treatment period to assess cognitive and motor function.

- Radial Arm Maze: Test for spatial learning and working memory.

- Open Field Test: Assess general locomotor activity and anxiety-like behavior.

- Rotarod Test: Evaluate motor coordination and balance [1].

- Tissue Collection: After behavioral tests, euthanize animals and collect brain tissue (e.g., cortex and hippocampus) for biochemical and histological analysis [1].

Key Readouts and Data Analysis

- Behavioral Data: IBC-treated 5xFAD mice show significant improvement in memory performance in the radial arm maze and better motor performance on the rotarod compared to vehicle-treated controls [1].

- Biochemical Analysis:

- Aβ Burden: Measure Aβ levels in brain homogenates using ELISA. IBC treatment significantly reduces Aβ levels [1] [4].

- Autophagy Markers: Analyze key proteins like LC3B-II and SQSTM1/p62 in brain tissue via western blotting. IBC upregulates autophagy pathway proteins [1].

- Neuroinflammation Markers: IBC treatment decreases expression of glial activation markers (GFAP for astrocytes, IBA1 for microglia) and neuroinflammation markers in the brain [1].

Summary of Quantitative Data from Key Studies

The table below summarizes the effective concentrations and doses of IBC from the cited research.

| Assay Type | Model System | IBC Concentrations/Doses | Key Outcomes |

|---|

| In Vitro | Primary Mouse Astrocytes | 1, 5, 10 µM | - Significant inhibition of IL-1β and IL-18 at 5 and 10 µM [1].

- Induced AMPK phosphorylation and autophagy [1]. | | In Vivo | 5xFAD Mice | 25 and 50 mg/kg | - Improved cognitive and motor function after 2-month treatment [1] [4].

- Reduced brain Aβ levels and neuroinflammation markers [1]. |

Proposed Mechanism of Action for IBC

The diagram below illustrates the cellular signaling pathway through which IBC exerts its effects, connecting autophagy induction to the reduction of Alzheimer's disease pathology.

Conclusion

This compound represents a promising multi-target therapeutic candidate for Alzheimer's disease. The provided application notes and detailed protocols for in vitro and in vivo assays offer a validated framework for researchers to evaluate its efficacy and mechanism of action, supporting further investigation and drug development efforts.

References

- 1. Frontiers | this compound ameliorates Alzheimer disease pathology... [frontiersin.org]

- 2. Cellular Models and Assays to Study NLRP3 Inflammasome ... [pmc.ncbi.nlm.nih.gov]

- 3. ameliorates Alzheimer disease pathology by... This compound [pmc.ncbi.nlm.nih.gov]

- 4. This compound ameliorates Alzheimer disease pathology ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Research Application Notes: Isobavachalcone Cell Culture Treatment Protocols

Introduction and Chemical Properties

Isobavachalcone (IBC) is a prenylated chalcone naturally occurring in the seeds of Psoralea corylifolia L., a plant used in traditional Chinese medicine. This flavonoid compound has attracted significant research interest due to its multitarget bioactivities and potential therapeutic applications across various disease models. IBC demonstrates a wide spectrum of pharmacological properties, including anti-inflammatory, antioxidant, antiproliferative, and autophagy-modulating activities. The compound's chemical structure features a chalcone backbone with a prenyl group that enhances its membrane permeability and bioactivity. Research indicates that IBC exerts its effects through modulation of several key signaling pathways, including NF-κB, AKT/mTOR, and AMPK activation, making it a valuable compound for investigating cellular processes and potential therapeutic interventions [1] [2] [3].

The growing body of evidence supporting IBC's bioactivities has established it as a compelling natural product for biomedical research. These application notes consolidate the most current methodological information and treatment parameters for using IBC in cell culture models, providing researchers with standardized protocols to enhance experimental reproducibility and reliability across different laboratory settings.

Treatment Concentration Guidelines

Cell Type-Specific Dosing Recommendations

Table 1: this compound treatment concentrations for different cell types

| Cell Type | Research Application | Effective Concentration Range | Key Experimental Outcomes | Citation |

|---|---|---|---|---|

| HUVECs | Vascular inflammation | 10-50 μM | Attenuation of TNF-α-induced ICAM-1 and VCAM-1 expression; inhibition of monocyte adhesion | [1] |

| Colorectal cancer cells (HCT116, SW480, LoVo) | Anticancer activity | 35-50 μM (IC₅₀ ~35 μM for LoVo) | Inhibition of proliferation; induction of apoptosis via mitochondrial pathway; survivin downregulation | [4] [5] |

| Primary astrocytes | Alzheimer's disease models | 5-10 μM | Clearance of amyloid beta; induction of autophagy; inhibition of NLRP3 inflammasome | [3] |

| Pancreatic cancer cells (Panc 02) | Anticancer/Immunomodulation | 25-50 μM | Inhibition of proliferation; induction of apoptosis; increased CD8+ T cells; reduced M2 macrophages | [6] |

| Candida albicans | Antifungal activity | 8 μg/mL (~24 μM) MIC | Disruption of cell membrane integrity; inhibition of biofilm formation; induction of apoptosis | [7] |

| Various cancer cells (in vitro) | Autophagy induction | 25-50 μM | AKT inhibition; TFEB/TFE3 activation; enhanced autophagic flux | [2] |

Cytotoxicity and Safety Profiling

Table 2: Cell viability and safety parameters of this compound

| Cell System | Treatment Duration | Viability at Effective Concentrations | Toxic Concentration | Citation |

|---|---|---|---|---|

| HUVECs | 24 hours | >90% at 50 μM | Not observed up to 50 μM | [1] |

| Normal human cells (hepatocytes, umbilical vascular endothelial cells, cerebellar granule cells) | 24-48 hours | Minimal effects | Significantly higher than for cancer cells | [4] |

| In vivo mice (i.p. injection) | Acute administration | No measurable weight loss | Not observed at effective doses | [2] |

| 5xFAD mice (Alzheimer's model) | 2 months (25-50 mg/kg) | No reported toxicity | Not observed at therapeutic doses | [3] |

Experimental Protocols

Cell Culture and Treatment Preparation

IBC Stock Solution Preparation:

- Dissolve IBC (purity ≥98%) in dimethyl sulfoxide (DMSO) to prepare a 100 mM stock solution [4]

- Sterilize using a 0.22 μm filter membrane [7]

- Aliquot and store at -20°C protected from light

- Critical Note: The final DMSO concentration in cell culture media should not exceed 0.5% to avoid solvent toxicity [4]

Cell Culture Conditions:

- Maintain human umbilical vein endothelial cells (HUVECs) in endothelial cell growth basal medium (EBM-2) supplemented with growth factors at 37°C and 5% CO₂ [1]

- Culture colorectal cancer cells (HCT116, SW480) in McCoy's 5A or L15 medium containing 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 95% air and 5% CO₂ [4]

- Maintain primary astrocytes from C57BL/6J mice pups in Dulbecco's modified Eagle medium supplemented with 10% fetal bovine serum, 100 μg/ml streptomycin, and 100 U/ml penicillin at 37°C and 5% CO₂ [3]

Protocol for Vascular Inflammation Assay

This protocol outlines the methodology for evaluating IBC's effects on TNF-α-induced vascular inflammation in HUVECs [1]:

Pre-treatment and Stimulation:

- Plate HUVECs in appropriate culture vessels and grow to 70-80% confluence

- Pre-incubate cells with IBC (10, 20, and 50 μM) for 30 minutes

- Stimulate with or without TNF-α (10 ng/mL) for 6 hours (for protein expression analysis) or 4 hours (for monocyte adhesion assay)

- Include controls: vehicle control (0.5% DMSO) and TNF-α-only treatment

Western Blot Analysis:

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors

- Separate proteins (20-40 μg) by SDS-PAGE and transfer to PVDF membranes

- Block membranes with 5% non-fat milk for 1 hour at room temperature

- Incubate with primary antibodies (anti-ICAM-1, anti-VCAM-1, anti-phospho-p65, anti-IκB-α, anti-β-actin) overnight at 4°C

- Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature

- Detect signals using enhanced chemiluminescence reagents

- Normalize protein expression to β-actin loading control

Monocyte Adhesion Assay:

- Pre-treat HUVECs with IBC (50 μM) for 30 minutes, then stimulate with TNF-α (10 ng/mL) and IBC (50 μM) for 4 hours

- Label THP-1 monocytes with CellTracker dye (Invitrogen) for 15 minutes at 37°C